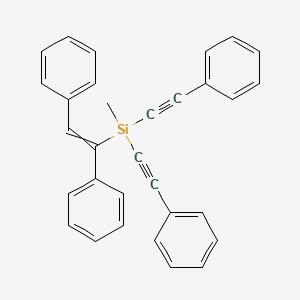
3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide is a chemical compound with the molecular formula C14H12N2O3 It is known for its unique structure, which includes a benzoyl group attached to a pyrrole ring, and a hydroxyprop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydroxyprop-2-enamide Moiety: This step involves the reaction of the benzoyl-pyrrole intermediate with acryloyl chloride and hydroxylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Pyrrole-2,3-diones
Reduction: Alcohols or amines
Substitution: Halogenated or nitro-substituted pyrroles
Applications De Recherche Scientifique
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-methylprop-2-enamide
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-ethylprop-2-enamide
- 3-(4-Benzoyl-1H-pyrrol-2-yl)-N-propylprop-2-enamide
Uniqueness
3-(4-Benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide stands out due to its hydroxyprop-2-enamide moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
501125-14-0 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
3-(4-benzoyl-1H-pyrrol-2-yl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H12N2O3/c17-13(16-19)7-6-12-8-11(9-15-12)14(18)10-4-2-1-3-5-10/h1-9,15,19H,(H,16,17) |
Clé InChI |
AIPCQRMJWYJOFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


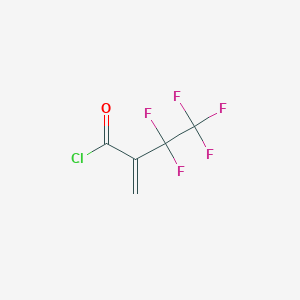
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
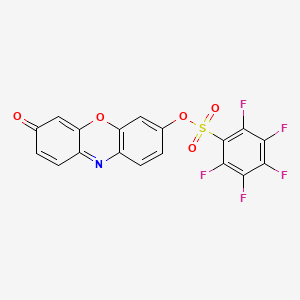
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
![4-[2,6-Bis(aminomethyl)phenoxy]-N-phenylbenzene-1-sulfonamide](/img/structure/B14225011.png)
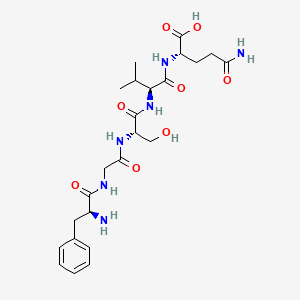
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)

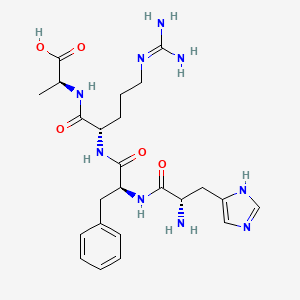
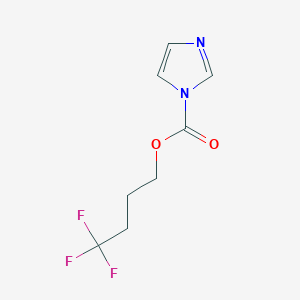

![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
